REACTION_CXSMILES
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[NH2:1][CH:2]([CH2:6][C:7]([CH3:10])([CH3:9])[CH3:8])[C:3]([OH:5])=[O:4].S(Cl)(Cl)=O.[CH3:15]O>>[CH3:15][O:4][C:3](=[O:5])[CH:2]([NH2:1])[CH2:6][C:7]([CH3:10])([CH3:9])[CH3:8]
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Name
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|
Quantity
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1 g
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Type
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reactant
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Smiles
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NC(C(=O)O)CC(C)(C)C
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Name
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|
Quantity
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1.82 g
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Type
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reactant
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Smiles
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S(=O)(Cl)Cl
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Name
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|
Quantity
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50 mL
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Type
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reactant
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Smiles
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CO
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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cooled in an ice bath
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Type
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CUSTOM
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Details
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The reaction was then removed from the ice bath
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Type
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TEMPERATURE
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Details
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heated
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Type
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TEMPERATURE
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Details
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to reflux for 3.5 h
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Duration
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3.5 h
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Type
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CONCENTRATION
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Details
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The reaction mixture was concentrated in vacuo
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Type
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CUSTOM
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Details
|
the resulting solid (1.10 g) was used in the next step without further purification
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Name
|
|
Type
|
|
Smiles
|
COC(C(CC(C)(C)C)N)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |